molecular formula C12H28N3Si2 B1602610 CID 16213845 CAS No. 302912-46-5

CID 16213845

Cat. No.: B1602610
CAS No.: 302912-46-5
M. Wt: 270.54 g/mol
InChI Key: JPZPPDBGQBWQDZ-UHFFFAOYSA-N
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Description

The compound with the identifier CID 16213845 is known as 1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane. This compound is a member of the diaza-disilacyclotetrane family, which is characterized by the presence of silicon and nitrogen atoms in a cyclic structure. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various silicon-nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of silicon-nitrogen hydrides.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-nitrogen oxides, while reduction can produce silicon-nitrogen hydrides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other silicon-nitrogen compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying silicon-nitrogen interactions in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as silicon-nitrogen polymers and ceramics.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane involves its interaction with specific molecular targets. The compound can form stable complexes with various metal ions, which can influence its reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is believed that the silicon-nitrogen bonds play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butyl-1,3-diaza-2,4-disilacyclobutane: Similar in structure but with a different ring size.

    1,3-Di-tert-butyl-2-(methylamino)-1,3-diaza-2,4-disilacyclotetrane: Similar structure with a methyl group instead of a tert-butyl group.

    1,3-Di-tert-butyl-2-(ethylamino)-1,3-diaza-2,4-disilacyclotetrane: Similar structure with an ethyl group instead of a tert-butyl group.

Uniqueness

1,3-Di-tert-butyl-2-(tert-butylamino)-1,3-diaza-2,4-disilacyclotetrane is unique due to its specific combination of tert-butyl groups and silicon-nitrogen bonds. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

InChI

InChI=1S/C12H28N3Si2/c1-10(2,3)13-17-14(11(4,5)6)16-15(17)12(7,8)9/h13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZPPDBGQBWQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si]1N([Si]N1C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584140
Record name PUBCHEM_16213845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-46-5
Record name PUBCHEM_16213845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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